TG11-77 HCl
Description
Properties
Molecular Formula |
C23H25ClN6O |
|---|---|
Molecular Weight |
436.944 |
IUPAC Name |
2-((4,6-Dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide hydrochloride |
InChI |
InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H |
InChI Key |
KNHQNXHZXZHWSS-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN=C(NC2=NC(C)=CC(C)=C2)N=C1)NCCC3=C(C)NC4=C3C=CC=C4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TG11-77; TG-11-77; TG 11-77; TG1177; TG-1177; TG 1177; TG11-77 HCl; TG11-77 hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Brain-Permeable EP2 Antagonists for Central Nervous System Research
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of brain-permeable prostaglandin E2 (PGE2) receptor 2 (EP2) antagonists. We will explore the scientific rationale for targeting the EP2 receptor in central nervous system (CNS) disorders, detail the critical properties of effective CNS-acting antagonists, and provide validated experimental workflows for their preclinical evaluation.
The Rationale: Why Target the EP2 Receptor in the CNS?
Neuroinflammation is a critical pathological feature that drives or exacerbates a host of devastating CNS diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and ischemic stroke.[1][2][3][4] A key mediator in this process is Prostaglandin E2 (PGE2), a product of the cyclooxygenase-2 (COX-2) enzyme.[5] PGE2 exerts its effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[5]
While the effects of PGE2 are complex, a substantial body of evidence points to the EP2 receptor as a primary driver of detrimental neuroinflammatory processes.[6] Unlike some other prostanoid receptors that can have protective functions, EP2 activation, particularly in microglia (the brain's resident immune cells), is strongly linked to the production of pro-inflammatory cytokines, reactive oxygen species (ROS), and subsequent neurotoxicity.[7][8][9] Genetic and pharmacological studies have demonstrated that inhibiting or deleting the EP2 receptor can:
-
Reduce amyloid burden and oxidative damage in models of Alzheimer's disease.[10]
-
Decrease neurodegeneration in models of Parkinson's disease.[7][11]
-
Attenuate brain inflammation, blood-brain barrier (BBB) breakdown, and delayed mortality following status epilepticus (SE).[5]
Therefore, the development of potent, selective, and brain-permeable EP2 antagonists represents a highly promising therapeutic strategy to quell neuroinflammation and offer neuroprotection across a range of CNS disorders.[3]
The EP2 Signaling Cascade: A Pro-Inflammatory Hub
The EP2 receptor is a Gαs-coupled receptor. Upon binding PGE2, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][12] This rise in cAMP can trigger multiple downstream pathways. In the context of neuroinflammation, EP2 signaling in microglia shifts these cells towards a pro-inflammatory, neurotoxic phenotype.[9] This cascade promotes the transcription and release of damaging inflammatory mediators, including IL-1β, IL-6, and TNF-α, creating a self-amplifying cycle of inflammation and neuronal injury.[5]
Caption: EP2 receptor signaling cascade in microglia.
Profile of an Optimal Brain-Permeable EP2 Antagonist
Developing a successful CNS drug requires a multi-parameter optimization process. Simply achieving high potency is insufficient. The ideal candidate must possess a specific blend of properties to ensure it can reach its target in the brain and exert a therapeutic effect safely.
-
Expertise in Action: The causality behind these requirements is straightforward: a potent but brain-impermeable compound is useless for treating a brain disorder.[13] Likewise, a brain-penetrant compound with poor selectivity may cause unacceptable side effects by hitting other receptors, while one with a very short half-life would require impractical dosing schedules.
| Property | Target Specification | Rationale |
| Potency (Schild KB) | < 20 nM | Ensures target engagement at therapeutically relevant concentrations. |
| Selectivity | >300-fold vs. other prostanoid receptors | Minimizes off-target effects, particularly from Gαs-coupled receptors like EP4 and DP1.[14][15] |
| Oral Bioavailability | > 30% | Allows for non-invasive administration, crucial for chronic disease treatment.[6][14] |
| Plasma Half-life (t1/2) | 2 - 6 hours (rodent) | Long enough to maintain therapeutic concentrations between doses without accumulating.[6][14] |
| Brain-to-Plasma Ratio | > 0.3 | Demonstrates sufficient penetration across the blood-brain barrier to engage CNS targets.[11][16][17] |
| Aqueous Solubility | > 50 µM | Prevents formulation and absorption issues that can hinder development.[1][2] |
| CYP450 Inhibition | IC50 > 10 µM | Reduces the risk of adverse drug-drug interactions.[14] |
Exemplary Brain-Permeable EP2 Antagonists
The field has advanced significantly, with several compounds demonstrating promise in preclinical models.
| Compound | Potency (Schild KB) | Selectivity | Plasma t1/2 (mouse) | Brain/Plasma Ratio (mouse) | Oral Bioavailability | Reference |
| TG6-10-1 | ~4.7 nM (mouse) | Good | ~1.7 h | ~0.3 | Moderate | [1][3][11] |
| TG8-260 | 13.2 nM | >500-fold | ~2.1 h (PO) | Low (0.04) | 77.3% | [14][15] |
| TG11-77 | 10 nM | >300-fold | ~2.4 h | 0.4 - 4.0 | Yes | [16][17] |
| Compound 52 (C52) | Potent | Selective | ~3.4 h | 0.7 - 0.9 | 44% | [6] |
Note: TG8-260 is included for comparison as a potent antagonist with low brain permeability, highlighting the importance of this parameter.
Core Experimental Workflows for Preclinical Validation
A rigorous, multi-step validation process is essential to characterize a novel EP2 antagonist and build a compelling case for its therapeutic potential. The following workflows represent a self-validating system, where results from one stage inform the decisions and design of the next.
Workflow 1: In Vitro Potency, Selectivity, and Functional Activity
Objective: To establish the fundamental pharmacological profile of the compound at the molecular and cellular level.
Caption: Workflow for in vitro characterization.
Protocol 1: cAMP Measurement for Functional Potency (Schild Analysis)
-
Causality: This assay directly measures the functional consequence of EP2 receptor activation (cAMP production). An antagonist's ability to competitively shift the dose-response curve of an agonist (like PGE2) provides its equilibrium dissociation constant (KB), a true measure of potency.
-
Methodology:
-
Cell Culture: Plate BV2 microglial cells stably expressing the human EP2 receptor (BV2-hEP2) in 96-well plates.[14]
-
Antagonist Incubation: Pre-incubate cells with increasing concentrations of the test antagonist (e.g., 0.1 nM to 10 µM) or vehicle for 20-30 minutes.
-
Agonist Challenge: Add increasing concentrations of PGE2 to the wells and incubate for 30 minutes to stimulate cAMP production.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[14]
-
Data Analysis: Plot the PGE2 dose-response curves in the presence of different antagonist concentrations. Use Schild regression analysis to calculate the KB value.
-
Protocol 2: Radioligand Binding for Affinity (Ki)
-
Causality: This assay confirms direct binding to the receptor and determines the antagonist's binding affinity (Ki). It complements the functional data from the cAMP assay.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the EP2 receptor.
-
Binding Reaction: Incubate the membranes with a fixed concentration of radiolabeled PGE2 (e.g., [3H]-PGE2) and increasing concentrations of the unlabeled test antagonist.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the displacement curves and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
-
Protocol 3: Microglial Anti-Inflammatory Activity (qPCR)
-
Causality: This assay validates that target engagement (blocking the EP2 receptor) leads to the desired biological outcome: suppression of the inflammatory response in the most relevant cell type.
-
Methodology:
-
Cell Culture: Plate primary microglia or a microglial cell line (e.g., BV2) in 12-well plates.
-
Treatment: Pre-treat cells with the EP2 antagonist (at a concentration ~10x its KB) or vehicle for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) or an EP2-specific agonist.[18]
-
RNA Extraction: After 4-6 hours, harvest the cells and extract total RNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key inflammatory genes (e.g., TNF-α, IL-1β, COX-2) relative to a housekeeping gene (e.g., GAPDH or β-actin).[19]
-
Data Analysis: Calculate the fold-change in gene expression in antagonist-treated cells compared to stimulated, vehicle-treated cells.[19]
-
Workflow 2: In Vivo Pharmacokinetics and Brain Penetration
Objective: To determine if the antagonist can be administered effectively and reaches the CNS in sufficient concentrations.
Caption: Workflow for pharmacokinetic analysis.
Protocol 4: Rodent Pharmacokinetic (PK) Study
-
Causality: This experiment is the gateway to in vivo efficacy studies. Without understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, it is impossible to design a rational dosing regimen or interpret efficacy results.
-
Methodology:
-
Animal Dosing: Administer a single dose of the EP2 antagonist to mice or rats via the intended clinical route (e.g., oral gavage, p.o.) and a parallel cohort via intravenous (i.v.) injection (to determine bioavailability).
-
Sample Collection: At designated time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or cardiac puncture) and harvest the brain.
-
Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.
-
Quantification: Extract the compound from plasma and brain homogenates and quantify its concentration using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the concentration-time curves for both plasma and brain. Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and the brain-to-plasma concentration ratio.
-
Workflow 3: In Vivo Efficacy in a CNS Disease Model
Objective: To demonstrate that the antagonist provides a therapeutic benefit in a relevant animal model of neuroinflammation-driven pathology.
Caption: Workflow for in vivo efficacy testing.
Protocol 5: Efficacy in the Pilocarpine Model of Status Epilepticus (SE)
-
Causality: The pilocarpine-induced SE model is highly valuable because it features a robust and rapid induction of neuronal COX-2, leading to a massive surge in PGE2 and a well-characterized neuroinflammatory cascade that is highly dependent on the EP2 receptor.[5][13] This provides a clear and relevant pathological context to test the anti-inflammatory and neuroprotective effects of an EP2 antagonist.
-
Methodology:
-
SE Induction: Administer pilocarpine (e.g., 280 mg/kg, i.p.) to C57BL/6 mice to induce SE. Monitor animals for seizure activity.[5]
-
SE Termination: After a defined period of seizure activity (e.g., 60 minutes), terminate the seizures with an anticonvulsant like pentobarbital.[5]
-
Treatment Paradigm: Based on PK data, begin administering the EP2 antagonist or vehicle at a set time after SE onset (e.g., 3-4 hours post-onset). Administer subsequent doses as required to maintain brain exposure (e.g., two additional doses at 21 and 30 hours).[5]
-
Outcome Measures (assessed at various time points post-SE):
-
Survival and Well-being (Daily): Monitor survival rates and daily body weight. Improved survival and faster weight regain are key indicators of efficacy.[5]
-
Functional Recovery (Day 4): Assess behaviors like nest building, which is sensitive to hippocampal damage.[5]
-
Cognitive Function (Day 7-14): Use tests like the Y-maze spontaneous alternation task to assess spatial working memory deficits, a common consequence of SE.[16]
-
Neuroinflammation and Gliosis (Day 4): Sacrifice a cohort of animals, harvest hippocampi, and perform qPCR for inflammatory cytokines (IL-1β, TNF-α) and markers of astrogliosis (GFAP) and microgliosis (Iba1, CD11b).[5]
-
Neurodegeneration (Day 4): Perfuse animals and prepare brain sections. Use Fluoro-Jade staining to quantify dying neurons in the hippocampus (CA1, CA3, hilus).[5]
-
Blood-Brain Barrier Integrity (Day 4): Assess the extravasation of serum albumin into the brain parenchyma via Western blot analysis of cortical tissue.[5]
-
-
Data Analysis: For each outcome measure, use appropriate statistical tests (e.g., Kaplan-Meier for survival, two-way ANOVA for weight, t-test or ANOVA for molecular markers) to compare the antagonist-treated group to the vehicle-treated group.
-
Conclusion and Future Horizons
The evidence strongly supports the EP2 receptor as a pivotal, druggable target for mitigating the destructive neuroinflammatory component of numerous CNS disorders. The development of potent, selective, and brain-permeable antagonists has provided the critical tools needed to pharmacologically validate this hypothesis in robust preclinical models. The workflows detailed in this guide provide a comprehensive framework for identifying and advancing next-generation candidates.
The path forward requires addressing several key challenges. Long-term safety studies are needed to ensure chronic EP2 inhibition is well-tolerated.[12] Furthermore, identifying the optimal therapeutic window for intervention in chronic neurodegenerative diseases like Alzheimer's will be crucial.[6] Despite these hurdles, brain-permeable EP2 antagonists stand as one of the more promising targeted anti-inflammatory strategies poised for clinical translation in the fight against neurological disease.
References
- Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. (2021).
- Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models. (2020).
- Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models. (2020). PubMed.
- Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. (2022). PMC - PubMed Central.
- Roles of the prostaglandin E2 receptors EP subtypes in Alzheimer's disease. (N/A). PMC - NIH.
- Deletion of the Prostaglandin E2 EP2 Receptor Reduces Oxidative Damage and Amyloid Burden in a Model of Alzheimer's Disease. (N/A). PMC - PubMed Central.
- Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. (2022).
- Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflamm
- EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. (2021). PMC.
- EP2 Antagonists. (N/A).
- Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. (2023). PubMed Central.
- Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. (N/A). PMC - PubMed Central.
- Inhibiting the PGE2 Receptor EP2 Mitigates Excitotoxicity and Ischemic Injury. (N/A). PMC.
- Preclinical development of an EP2 antagonist for post-seizure cognitive deficits. (N/A). PMC.
- EP2 Antagonist Development for Post-seizure Cognitive Deficits. (N/A). Grantome.
- Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. (2023).
- Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2. (2012). PNAS.
- Emerging roles of PGE2 receptors in models of neurological disease. (N/A). PubMed Central.
- PGE2–EP2 and PGE2–EP4 signalling in Th17 lymphocytes (left) and microglia/macrophages (right). (N/A).
Sources
- 1. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of the prostaglandin E2 receptors EP subtypes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deletion of the Prostaglandin E2 EP2 Receptor Reduces Oxidative Damage and Amyloid Burden in a Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP2 Antagonist Development for Post-seizure Cognitive Deficits - Raymond Dingledine [grantome.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inhibiting the PGE2 Receptor EP2 Mitigates Excitotoxicity and Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
TG11-77 HCl binding affinity Schild KB value
The determination of the Schild K₈ value of 9.7 nM solidifies the standing of this compound as a potent and high-affinity competitive antagonist of the human EP2 receptor. [1][2][3]The adherence of its experimental data to the principles of Schild analysis, particularly a slope of unity, provides a trustworthy and self-validating system for its mechanism of action. [7]Coupled with its favorable properties of water solubility and brain penetrance, this compound emerges as a well-characterized and reliable pharmacological tool, poised to advance our understanding of EP2 receptor biology in health and disease. [5][7]
References
-
Immunomart. This compound. [Link]
-
Jiang, J., et al. (2023). Preclinical development of an EP2 antagonist for post-seizure cognitive deficits. Neuropharmacology. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. TG11-77 Ligand Page. [Link]
-
Ganesh, T., et al. (2022). Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models. DigitalCommons@PCOM. [Link]
-
Ganesh, T., et al. (2022). Detailed methods related to Pharmacological antagonism of EP2 receptor.... [Link]
-
Amaradhi, R., et al. (2021). Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. Journal of Medicinal Chemistry. [Link]
-
DC Chemicals. TG11-77 Datasheet. [Link]
-
ResearchGate. Schild analysis of the competitive antagonism of the glutamate binding.... [Link]
-
Curia. Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [Link]
Sources
- 1. This compound - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. TG11-77 Datasheet DC Chemicals [dcchemicals.com]
- 5. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TG11-77 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oral Dosing of TG11-77 HCl in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting the EP2 Receptor with TG11-77 HCl
The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has emerged as a critical mediator in a variety of pathological processes, particularly in the realm of neuroinflammation. Activation of the EP2 receptor is implicated in blood-brain barrier disruption, inflammatory cascades, and subsequent neuronal damage following events like status epilepticus.[1] Consequently, antagonism of the EP2 receptor presents a promising therapeutic strategy for mitigating the cognitive deficits and neuronal injury associated with such conditions.[1][2][3]
TG11-77 is a novel, potent, and selective antagonist of the EP2 receptor.[4][5][6] Its favorable pharmacokinetic profile, including water solubility and brain permeability, makes it a valuable tool for in vivo research.[4][7] The hydrochloride salt (HCl) form of TG11-77 enhances its aqueous solubility, facilitating its preparation for various administration routes.[7] This document provides a comprehensive, field-proven protocol for the oral administration of this compound to mice via gavage, a critical methodology for preclinical studies assessing its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Mechanism of Action: How this compound Exerts its Effects
Prostaglandin E2, a key inflammatory mediator, exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, when activated, couples to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This signaling cascade is involved in modulating immune responses and has been shown to be upregulated in microglia during inflammatory conditions.[2][3] TG11-77 selectively binds to and blocks the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2.[4][5][6] This antagonistic action is the basis for its anti-inflammatory properties observed in preclinical models.[2][3][7]
Caption: Experimental workflow for oral gavage of this compound in mice.
Self-Validating System: Pharmacokinetic and Pharmacodynamic Assessments
To ensure the successful delivery and biological activity of this compound, it is essential to incorporate PK and PD assessments into the experimental design.
Pharmacokinetic (PK) Analysis
A serial blood sampling protocol allows for the determination of a complete PK profile from a single mouse, reducing animal usage and inter-animal variability. [7]
-
Blood Collection:
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of TG11-77 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
| Blood Sampling Time Points (Post-Gavage) | Recommended Sampling Site |
| 15 minutes | Submandibular Vein |
| 30 minutes | Submandibular Vein |
| 1, 2, 4, 8, 24 hours | Submandibular Vein |
| Terminal Sample (optional) | Cardiac Puncture |
Pharmacodynamic (PD) Analysis
PD assays confirm that this compound is engaging its target and eliciting a biological response.
-
Target Engagement:
-
Receptor Occupancy Assay: While technically challenging, an ex vivo receptor binding assay on brain or spleen tissue collected at various times post-dosing can directly measure the percentage of EP2 receptors occupied by TG11-77.
-
-
Downstream Biomarker Modulation:
-
Cytokine Analysis: Since EP2 signaling is linked to inflammation, measure levels of pro-inflammatory cytokines like TNF-α in plasma or brain tissue homogenates at different time points after dosing. [2][3]A reduction in these cytokines following an inflammatory challenge (e.g., LPS administration) in TG11-77-treated mice compared to vehicle-treated controls would indicate pharmacodynamic activity.
-
cAMP Measurement: As EP2 activation increases cAMP levels, a functional PD assay could involve challenging ex vivo tissue slices (e.g., from the spleen or brain) with a PGE2 analog and measuring cAMP production. [8]Effective antagonism by TG11-77 would result in attenuated cAMP levels compared to tissues from vehicle-treated animals.
-
Conclusion and Field-Proven Insights
This protocol provides a robust framework for the oral administration of the selective EP2 antagonist this compound in mice. The causality behind the choice of a slightly acidic aqueous vehicle is grounded in the compound's HCl salt form and its successful use in previous studies, ensuring solubility and stability. [7][10]The recommended dose range is scientifically derived from existing in vivo data, providing a logical starting point for efficacy and PK/PD studies. [1][10]By integrating PK blood sampling and PD biomarker analysis, this protocol establishes a self-validating system, ensuring that researchers can be confident in the delivery and biological activity of this compound in their experimental models. Adherence to these detailed steps will facilitate the generation of reproducible and reliable data, accelerating research into the therapeutic potential of EP2 receptor antagonism.
References
-
Ganesh, T., et al. (2023). Preclinical development of an EP2 antagonist for post-seizure cognitive deficits. Neuropharmacology. [Link]
-
Florida State University Animal Care and Use Committee. (2016). Oral Gavage in the Mouse. [Link]
-
Jiang, J., et al. (2022). Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models. Prostaglandins & Other Lipid Mediators. [Link]
-
University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]
-
DC Chemicals. TG11-77 Datasheet. [Link]
-
Ganesh, T., et al. (2020). Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models. Journal of Medicinal Chemistry. [Link]
-
Kitamura, S., et al. (1980). [Studies on the Stability of Aclacinomycin Hydrochloride. I. Stability of Solution of Aclacinomycin Hydrochloride]. Yakugaku Zasshi. [Link]
-
Khan, I., et al. (2017). Cinnamic acid, a natural plant compound, exhibits neuroprotection in a mouse model of Sandhoff disease via PPARα. Journal of Neuroinflammation. [Link]
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2013). Blood sampling: Mouse. [Link]
-
Popescu, L., et al. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. ACS Pharmacology & Translational Science. [Link]
-
Atcha, Z., et al. (2023). Refined Tamoxifen Administration in Mice by Encouraging Voluntary Consumption of Palatable Formulations. bioRxiv. [Link]
-
Berthe, A., et al. (2018). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. ResearchGate. [Link]
-
Albert Einstein College of Medicine Institutional Animal Care and Use Committee. Guidelines for Blood Collection in Mice and Rats. [Link]
-
Gupta, A., et al. (2014). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
-
Gokcen, S., et al. (2019). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Acta Pharmaceutica Sciencia. [Link]
-
Parasuraman, S., et al. (2014). Do Blood Sampling Sites Affect Pharmacokinetics?. Chemistry & Biology Interface. [Link]
-
Wang, D., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]
-
Atcha, Z., et al. (2024). Refined Tamoxifen Administration in Mice by Encouraging Voluntary Consumption of Palatable Formulations. ResearchGate. [Link]
-
Gulati, K., et al. (2013). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Pharmacy Research. [Link]
-
National Institutes of Health Office of Animal Care and Use. Guidelines for Survival Blood Collection in Mice and Rats. [Link]
-
Popescu, L., et al. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. ACS Publications. [Link]
-
Xu, Y., et al. (1998). The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. ouv.vt.edu [ouv.vt.edu]
Application Notes & Protocols: Preparation of TG11-77 HCl Stock Solution for Injection
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of TG11-77 hydrochloride (HCl) for injection. TG11-77 is a potent, selective, and brain-permeable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3] Given its therapeutic potential in central nervous system (CNS) disorders involving neuroinflammation, such as Alzheimer's disease and epilepsy, the ability to prepare stable, safe, and effective injectable formulations is paramount for preclinical research.[4][5][6] This guide details the physicochemical properties of TG11-77 HCl, discusses the core principles of parenteral formulation, and provides validated, step-by-step protocols for preparing both organic and aqueous-based stock solutions suitable for in vivo administration.
Introduction: The Scientific Rationale for this compound Formulation
Mechanism of Action and Therapeutic Significance
Prostaglandin E2 (PGE2) is a key inflammatory mediator that exerts its effects through four receptor subtypes (EP1-EP4). The EP2 receptor subtype is critically implicated in mediating neuroinflammatory processes.[3] TG11-77 is a second-generation small molecule antagonist that selectively blocks the EP2 receptor with high potency (K_B_ = 9.7 nM), thereby inhibiting the downstream signaling cascade that promotes inflammation, blood-brain barrier leakage, and neuronal injury.[3][4][5] Its favorable pharmacokinetic properties, including brain permeability and water solubility as the hydrochloride salt, make it a valuable tool for investigating the role of EP2 in CNS pathologies.[4][7]
The Criticality of Proper Formulation for Injectable Solutions
The transition from a powdered compound to a sterile, injectable solution is a critical experimental step that dictates the safety, efficacy, and reproducibility of in vivo studies.[8] An improper formulation can lead to:
-
Poor Bioavailability: If the compound precipitates upon injection, its concentration at the target site will be inconsistent and lower than intended.
-
Toxicity: The use of inappropriate solvents or concentrations, incorrect pH, or non-physiological tonicity can cause tissue damage, hemolysis, or other adverse reactions.[9]
-
Lack of Sterility: Microbial contamination can lead to infection and inflammation, confounding experimental results and compromising animal welfare.[10][11]
This guide is designed to mitigate these risks by providing protocols grounded in established pharmaceutical principles for parenteral drug formulation.[9][12]
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the foundation for developing a successful formulation strategy.[13]
| Property | Value | Source(s) |
| Chemical Name | 2-((4,6-Dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide hydrochloride | [7] |
| CAS Number | 2490544-34-6 (HCl salt) | [7] |
| Molecular Formula | C₂₃H₂₅ClN₆O | [7] |
| Molecular Weight | 436.94 g/mol | [1][2][7] |
| Appearance | Solid powder | [7] |
| Purity | ≥98% | [3][7] |
| Solubility | Water: 2.52 mM[4] DMSO: Soluble (e.g., 10 mg/mL)[3][7] Ethanol: Soluble[2] | [2][3][4] |
| Storage | Short-term (days-weeks): 0-4°C, dry, dark Long-term (months-years): -20°C, dry, dark | [3][7] |
Core Protocols for Stock Solution Preparation
Two primary strategies are presented: creating a high-concentration organic stock in Dimethyl Sulfoxide (DMSO), and preparing a direct aqueous formulation, which is possible due to the favorable water solubility of the HCl salt.
Protocol 1: High-Concentration (10 mM) Stock in DMSO
This protocol is standard for creating a concentrated, long-term storage stock of many small molecule inhibitors. DMSO is a powerful, water-miscible organic solvent, but its concentration must be carefully controlled in final working solutions for in vivo use.
Causality:
-
Why DMSO? Its high solvating capacity ensures the compound is fully dissolved at a high concentration, providing a versatile starting point for various dilutions.
-
Why Anhydrous? Using a fresh, anhydrous grade of DMSO minimizes the presence of water, which can degrade sensitive compounds over long-term storage.
-
Why Aliquot? Storing the stock in single-use aliquots prevents repeated freeze-thaw cycles that can lead to compound degradation and moisture introduction.[14]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass or polypropylene microcentrifuge tubes
-
Calibrated analytical balance and weigh paper
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 436.94 g/mol * 1000 mg/g = 4.37 mg
-
You will need 4.37 mg of this compound per 1 mL of DMSO. Adjust volumes as needed.
-
-
Weighing: Tare the analytical balance with weigh paper. Carefully weigh the desired amount of this compound. Note: For small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.
-
Dissolution: Transfer the powder to a sterile tube. Add the calculated volume of anhydrous DMSO. Cap tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used if dissolution is slow, but always check compound stability information.[14]
-
Aliquoting & Storage: Dispense the solution into single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled tubes. Store upright at -20°C for long-term storage.[3][7]
Protocol 2: Direct Aqueous Formulation for Injection
A key advantage of this compound is its inherent water solubility, allowing for the preparation of a direct aqueous formulation, which is often preferable for in vivo studies to avoid solvent-related toxicities. Published research has successfully used an acidified aqueous vehicle for administration in rodents.[15]
Causality:
-
Why Acidified Water? The hydrochloride salt of an amine-containing compound like TG11-77 is more soluble at a lower pH. Acidifying the vehicle ensures the compound remains protonated and fully dissolved, preventing precipitation. A study successfully used water at a pH of 2.8-3.5.[15]
-
Why Sterile Saline/WFI? Water for Injection (WFI) or sterile 0.9% saline are standard, physiologically compatible vehicles for parenteral administration.[12]
-
Why 0.22 µm Filtration? This is the gold standard for sterilizing solutions that cannot be autoclaved (terminal sterilization).[16] The filter pore size is small enough to remove bacteria, ensuring the final product is sterile for injection.[17][18]
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride for Injection
-
Sterile, low-concentration (e.g., 0.1 N) Hydrochloric Acid (HCl) solution
-
Sterile, low-concentration (e.g., 0.1 N) Sodium Hydroxide (NaOH) solution (optional, for pH adjustment)
-
Sterile 15 mL conical tube or glass vial
-
Calibrated pH meter with a micro-probe
-
Sterile 0.22 µm syringe filter (e.g., PVDF, PES) and sterile syringe
-
Sterile, sealed injection vials
Procedure:
-
Vehicle Preparation: In a sterile container, add the desired final volume of WFI or sterile saline.
-
Weighing & Addition: Accurately weigh the required amount of this compound. For example, to make a 1.5 mg/mL solution, weigh 15 mg of compound for 10 mL of vehicle.[15] Add the powder to the vehicle. It may not dissolve immediately.
-
pH Adjustment for Dissolution: While stirring, slowly add the sterile 0.1 N HCl solution dropwise. Monitor the pH using a calibrated meter. Continue adding acid until the compound is fully dissolved and the pH is within the target range of 2.8 - 3.5 .[15]
-
Final Volume Adjustment (QS): If necessary, add more vehicle to reach the final desired volume (Quantum Sufficit).
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter. In a sterile field (e.g., a laminar flow hood), dispense the solution through the filter into a final, sterile, sealed vial. This critical step ensures the final product is free of microbial contaminants.[16][17]
-
Storage: Store the final sterile solution at 4°C for short-term use (days to weeks) or at -20°C for longer-term storage, unless stability studies indicate otherwise.
Experimental Workflows and Quality Control
The following diagrams illustrate the decision-making process for formulation and the critical quality control checkpoints.
Caption: Decision workflow for preparing this compound injectable solutions.
A self-validating protocol incorporates checkpoints to ensure the final product meets required specifications.
| QC Step | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Observe against black and white backgrounds | Clear, colorless, free of visible particulates | Ensures complete dissolution and absence of foreign matter.[10] |
| pH Measurement | Calibrated pH meter | Within target range (e.g., 2.8-3.5 for aqueous) | Confirms physiological compatibility and ensures pH-dependent solubility. |
| Filter Integrity | Bubble Point Test (optional) | Per filter manufacturer's specifications | Verifies that the sterilizing filter was not compromised during use. |
| Concentration Check | UV-Vis or HPLC (optional) | ±10% of target concentration | Confirms accurate preparation and ensures no significant loss during filtration.[17] |
This compound Signaling Pathway and Mechanism of Antagonism
This compound acts by competitively blocking the EP2 G-protein coupled receptor, preventing its activation by the endogenous ligand PGE2.
Caption: this compound blocks PGE2-mediated activation of the EP2 receptor.
Safety and Handling
All procedures should be performed in accordance with institutional guidelines and safety protocols.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the this compound powder and all chemicals.
-
Chemical Handling:
-
Aseptic Technique: All steps for preparing the final injectable solution must be performed in a sterile environment, such as a Class II Biological Safety Cabinet (BSC) or laminar flow hood, to prevent microbial contamination.[16]
References
-
Amaradhi, R., et al. (2020). Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. Journal of Medicinal Chemistry. [Link]
-
Grantome. EP2 Antagonist Development for Post-seizure Cognitive Deficits. [Link]
-
Ganesh, T., et al. (2022). Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models. DigitalCommons@PCOM. [Link]
-
Ganesh, T., et al. (2023). Preclinical development of an EP2 antagonist for post-seizure cognitive deficits. Neuropharmacology. [Link]
-
Jiang, J., et al. (2022). Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models. Prostaglandins & Other Lipid Mediators. [Link]
-
DC Chemicals. TG11-77 Datasheet. [Link]
-
Forte, J. G., & Yao, X. (2001). Cell biology of acid secretion by the parietal cell. Annual Review of Physiology. [Link]
-
Pharmaguideline. Excipients for Parenterals. [Link]
-
National Center for Biotechnology Information. In Vivo Assay Guidelines. [Link]
-
Munanglass. How to Sterilize Vials for Injection. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
AMBOSS. Regulating Gastric Acid Secretion: Acetylcholine, Gastrin, and Histamine. [Link]
-
Centers for Disease Control and Prevention. Sterilizing Practices. [Link]
-
Singh, B., & Kumar, B. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Sciences. [Link]
-
Reddit. How to sterilize experimental compounds for injection? [Link]
-
Wolfe, M. M. (1986). Acid secretion and suppression. Seminars in Nuclear Medicine. [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]
-
Roquette. Excipients' Attributes Crucial for Parenteral Preparation. [Link]
- Google Patents. CN104394848A - Stable Formulation of Small Molecule Drugs for Parenteral Injection.
-
TeachMePhysiology. Gastric Acid Production. [Link]
-
Center for Research on Complex Generics. Excipients in Parenteral Drug Products. [Link]
-
Frederick National Laboratory. Preparation and Sterilization of Solutions. [Link]
-
World Health Organization (WHO). Annex 9. [Link]
-
Lindström, E., et al. (1997). Control of gastric acid secretion: the gastrin-ECL cell-parietal cell axis. Yale Journal of Biology and Medicine. [Link]
-
MDPI. Designing an In Vivo Preclinical Research Study. [Link]
-
Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Pharmaceutical Processing World. Sterilization of Injectable Components. [Link]
-
National Center for Biotechnology Information. Solution Formulation Development of a VEGF Inhibitor for Intravitreal Injection. [Link]
Sources
- 1. TG11-77 Datasheet DC Chemicals [dcchemicals.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2 Antagonist Development for Post-seizure Cognitive Deficits - Raymond Dingledine [grantome.com]
- 6. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excipients' Attributes Crucial for Parenteral Preparation [roquette.com]
- 11. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. reddit.com [reddit.com]
- 18. Solution Formulation Development of a VEGF Inhibitor for Intravitreal Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. carlroth.com [carlroth.com]
- 20. HYDROCHLORIC ACID, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Experimental Timeline for TG11-77 HCl Treatment in Post-Status Epilepticus Neuroprotection
Executive Summary
This guide outlines the experimental framework for utilizing TG11-77 HCl , a second-generation, brain-penetrant EP2 receptor antagonist, to mitigate neuroinflammation and blood-brain barrier (BBB) dysfunction following Status Epilepticus (SE). Unlike first-generation analogs (e.g., TG6-10-1), this compound offers improved water solubility and pharmacokinetics, making it a superior candidate for in vivo efficacy studies.[1] The protocol focuses on a "delayed treatment" paradigm—administering the compound hours after seizure termination—to mimic clinically relevant therapeutic windows.
Mechanistic Rationale
Status Epilepticus triggers a rapid upregulation of COX-2 in excitatory neurons, leading to a surge in Prostaglandin E2 (PGE2). The binding of PGE2 to the EP2 receptor on microglia and endothelial cells initiates a deleterious cascade:
-
Microglial Activation: Transition to a pro-inflammatory state (M1-like).
-
BBB Disruption: Downregulation of tight junction proteins.
-
Neurotoxicity: Secondary neuronal death and cognitive decline.
This compound competitively blocks the EP2 receptor, decoupling the COX-2 surge from its downstream inflammatory consequences without interfering with the beneficial effects of other prostaglandin receptors.
Figure 1: Mechanism of Action. This compound intercepts the inflammatory cascade downstream of COX-2.
Compound Profile & Formulation
Critical Note on Salt Form: This protocol specifies the Hydrochloride (HCl) salt of TG11-77.[1][2] The free base form has poor water solubility (<25 µM) and requires harsh vehicles (high DMSO/Tween). The HCl salt is water-soluble (~2.5 mM) at acidic pH, facilitating oral or IP administration.
| Property | Specification |
| Chemical Name | This compound (20o.HCl) |
| Molecular Weight | ~500 g/mol (varies by hydration) |
| Solubility | Water soluble at pH 2.8–3.5 |
| Half-life (Mouse) | ~2.4 hours |
| Brain/Plasma Ratio | 0.4 – 4.0 (Time dependent) |
| Effective Dose | 10 mg/kg (IP) or 100 mg/kg (PO) |
Protocol A: Vehicle Formulation
For Oral Administration (Drinking Water or Gavage):
-
Solvent: Sterile water adjusted to pH 3.0 using dilute HCl.
-
Dissolution: Add this compound powder to the acidified water. Vortex for 2 minutes.
-
Stability: Stable for 7 days at room temperature in drinking water (protected from light).
For Intraperitoneal (IP) Injection: Note: Injecting pH 3.0 solution can cause local irritation. For IP, a co-solvent system is recommended to maintain solubility at physiological pH.
-
Stock Solution: Dissolve this compound in 100% DMSO to create a 50 mg/mL stock.
-
Working Solution: Dilute Stock 1:20 into a solution of 10% Tween-80 in Saline.
-
Final Composition: 5% DMSO / 10% Tween-80 / 85% Saline.
-
Target Concentration: 2.5 mg/mL (for 10 mg/kg dose in 25g mouse @ 100µL volume).
-
Experimental Timeline: The "Delayed Treatment" Model
The scientific value of TG11-77 lies in its efficacy when administered after the seizure storm has passed, distinguishing it from anti-convulsants.
Figure 2: Experimental Timeline. Critical dosing begins 4 hours post-induction.
Step-by-Step Workflow
Phase 1: Induction of Status Epilepticus (Day 0)
-
Acclimation: C57BL/6J mice (8-10 weeks).
-
Induction: Administer Pilocarpine (approx. 280 mg/kg IP) or Kainic Acid.
-
Monitoring: Observe for Racine Scale stage 4-5 seizures (rearing, falling).
-
Termination: Exactly 1 hour after the onset of continuous Stage 4 seizures, administer Diazepam (10 mg/kg IP) to stop motor convulsions.
-
Why? This standardizes the initial insult severity across all groups.
-
Phase 2: The Therapeutic Window (Day 0, T+4h)
Crucial Step: Do not administer TG11-77 immediately. Wait 2 to 4 hours after SE termination.
-
Randomization: Exclude animals that did not reach SE or died. Randomize remaining into:
-
Vehicle Control (SE + Veh)
-
Treatment Group (SE + TG11-77)[3]
-
-
Initial Dose: Administer this compound (10 mg/kg IP) or initiate oral dosing (100 mg/kg equivalent in water).
-
Rationale: This proves the drug works therapeutically, not just prophylactically.
-
Phase 3: Maintenance (Day 1 - Day 7)
-
Regimen:
-
Option A (IP): 10 mg/kg, twice daily (BID).
-
Option B (Oral): Provide medicated water (0.5 - 1.5 mg/mL depending on consumption rate) ad libitum.
-
-
Monitoring: Daily weight checks. TG11-77 is well-tolerated; weight loss >20% indicates SE severity, not drug toxicity.
Self-Validating Systems (QC)
To ensure Trustworthiness and Reproducibility, include these internal controls:
| Validation Check | Method | Expected Outcome |
| Bioavailability | Plasma PK draw at Day 1 (2h post-dose) | Concentration > IC50 (approx 100 nM) |
| Target Engagement | qPCR of Hippocampus (Day 3) | Reduction in inflammatory markers (IL-1β, TNFα) in TG11-77 vs. Vehicle |
| Phenotypic Check | Y-Maze (Day 7) | SE+Vehicle mice show alternation deficits; SE+TG11-77 mice show rescue to near-naive levels |
| Negative Control | Naive + TG11-77 | No behavioral or histological changes (verifies lack of toxicity) |
References
-
Jiang, J., et al. (2013).[1][4][5] "Inhibition of the Prostaglandin Receptor EP2 Following Status Epilepticus Reduces Delayed Mortality and Brain Inflammation."[1][3] Proceedings of the National Academy of Sciences (PNAS).
-
Ganesh, T., et al. (2014).[5] "Development of second-generation EP2 antagonists with high selectivity and improved pharmacokinetic properties."[1][6] Journal of Medicinal Chemistry.
-
Dingledine, R., et al. (2022).[4] "Preclinical development of an EP2 antagonist for post-seizure cognitive deficits."[2][4][3] Neurobiology of Disease.
-
Varvel, N. H., et al. (2016). "EP2 receptor antagonism reduces peripheral and central inflammation in a model of status epilepticus." Epilepsia.[1][2][4][3][6][7][8][9][10]
Sources
- 1. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 Antagonist Development for Post-seizure Cognitive Deficits - Raymond Dingledine [grantome.com]
- 3. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 5. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Novel Gain of Function Mouse Model of KCNT1-Related Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for TG11-77 HCl Formulation for Intraperitoneal (IP) Injection
For Research Use Only. Not for use in diagnostic procedures.
Introduction: TG11-77 HCl, a Potent and Selective EP2 Receptor Antagonist
TG11-77 hydrochloride (HCl) is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] It is a second-generation EP2 antagonist with improved pharmacodynamic and pharmacokinetic properties, including water solubility and brain permeability, making it a valuable tool for in vivo studies in central nervous system (CNS) disease models.[3][4] The EP2 receptor, a G-protein coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, neuroinflammation, and cancer.[5][6] this compound allows researchers to investigate the role of the EP2 receptor in these processes by selectively blocking its activity.
These application notes provide a detailed protocol for the formulation of this compound for intraperitoneal (IP) injection in preclinical research models, as well as an overview of its mechanism of action and relevant physicochemical properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| Chemical Name | 2-((4,6-Dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide, monohydrochloride | [1] |
| Molecular Formula | C23H24N6O • HCl | [1] |
| Molecular Weight | 436.9 g/mol | [1] |
| CAS Number | 2550393-38-7 | [1] |
| Appearance | Crystalline solid | [1] |
| Water Solubility | 2.52 mM | [4] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and protected from light. | [3] |
| Stability | Stable for several weeks at ambient temperature during shipping. | [3] |
Mechanism of Action: EP2 Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking the EP2 receptor. The EP2 receptor is a Gs-coupled receptor that, upon binding its endogenous ligand PGE2, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This elevation in cAMP, in turn, activates protein kinase A (PKA) and other downstream signaling pathways, such as the activation of the transcription factor cAMP response element-binding protein (CREB).[7]
The EP2 receptor signaling pathway is known to play a significant role in mediating inflammatory responses.[6] By antagonizing the EP2 receptor, this compound can inhibit these downstream signaling events, thereby reducing inflammation. This mechanism of action makes this compound a valuable tool for studying inflammatory processes in various disease models.
Figure 1: Simplified signaling pathway of the EP2 receptor and the antagonistic action of this compound.
Formulation Protocol for Intraperitoneal (IP) Injection
This section provides a detailed, step-by-step protocol for the preparation of a this compound formulation suitable for IP injection in mice. This protocol is based on the reported water solubility of the compound and general guidelines for preparing sterile injectable solutions for animal research.[4][8][9]
Materials and Equipment
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile 1 N Hydrochloric Acid (HCl) and sterile 1 N Sodium Hydroxide (NaOH) for pH adjustment (optional)
-
Sterile single-use syringes (e.g., 1 mL, 3 mL)
-
Sterile needles (e.g., 25-27 gauge for mice)[10]
-
Sterile 0.22 µm syringe filter
-
Sterile, sealed vials for storage
-
Vortex mixer
-
Calibrated pH meter
-
Analytical balance
-
Laminar flow hood or other aseptic environment
Formulation Workflow Diagram
Figure 2: Experimental workflow for the preparation of this compound formulation for intraperitoneal injection.
Step-by-Step Protocol
1. Calculation of Required Amounts:
-
Determine the desired final concentration of the this compound solution and the total volume needed for the experiment.
-
Example Calculation: For a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL (0.1 mL):
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL
-
2. Preparation of the Formulation (Aseptic Technique):
-
Perform all steps in a laminar flow hood or another controlled aseptic environment to ensure sterility.[9]
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile container (e.g., a sterile conical tube).
-
Add the calculated volume of sterile vehicle (e.g., sterile 0.9% saline) to the container.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution against a light and dark background to ensure there are no visible particles.
3. pH Measurement and Adjustment (Optional but Recommended):
-
While this compound is water-soluble, ensuring the pH of the final formulation is within a physiologically acceptable range (typically pH 6.8-7.2) can minimize irritation at the injection site.[8]
-
Use a calibrated pH meter to measure the pH of the solution.
-
If necessary, adjust the pH using sterile 1 N HCl (to lower pH) or sterile 1 N NaOH (to raise pH) dropwise while monitoring the pH.
4. Sterilization and Storage:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.[11]
-
Filter the solution into a sterile, sealed vial. This step removes any potential microbial contamination.[11]
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
-
Store the sterile formulation at 2-8°C for short-term use. For longer-term storage, refer to the stability data of the compound, although freshly prepared solutions are recommended.
Alternative Formulation
For compounds with limited aqueous solubility, or to potentially enhance bioavailability, co-solvents can be utilized. A published study has reported the use of the following vehicle for the intraperitoneal administration of this compound in mice:[4]
-
5% N-methyl-2-pyrrolidone (NMP)
-
5% Solutol HS 15
-
90% Water
The preparation of this formulation should follow the same aseptic principles outlined above.
Administration Guidelines for Intraperitoneal Injection in Mice
-
Dosage: An effective dose of 8.8 mg/kg (as free base) has been reported in mice.[12] The provided protocol uses a 10 mg/kg dose of the HCl salt as an example. The optimal dose for a specific experimental model should be determined empirically.
-
Injection Volume: The volume to be injected should be minimized and not exceed the recommended guidelines (typically <10 mL/kg for mice).[10]
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid injury to internal organs.[12]
-
Procedure:
-
Restrain the mouse appropriately.
-
Disinfect the injection site with 70% alcohol.[12]
-
Insert a 25-27 gauge needle at a 30-45 degree angle.[12]
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Quality Control and Self-Validation
-
Visual Inspection: Always visually inspect the final formulation for any precipitation or discoloration before administration.
-
Sterility: The use of aseptic techniques and final filtration through a 0.22 µm filter are critical for ensuring the sterility of the formulation.
-
pH Measurement: Confirming a near-physiological pH can help ensure the tolerability of the injection.
-
In-Text Citations and References: The protocols and information provided are supported by the cited literature, allowing for verification of the methodologies.
Conclusion
This application note provides a comprehensive guide for the formulation and intraperitoneal administration of the EP2 receptor antagonist, this compound, in a research setting. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare and utilize this compound for their in vivo studies, contributing to a better understanding of the role of the EP2 receptor in health and disease.
References
- Amaradhi R, et al. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. J Med Chem. 2020;63(3):1032-1050.
- Ganesh T, et al. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits. Neuropharmacology. 2023;224:109356.
-
ResearchGate. Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Available from: [Link]
-
PubMed. Evaluation of a novel technique for intraperitoneal injections in mice. Available from: [Link]
-
University of Rochester. Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. Available from: [Link]
-
Spandidos Publications. Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). Available from: [Link]
-
Frontiers. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Available from: [Link]
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]
-
Wikipedia. Prostaglandin EP2 receptor. Available from: [Link]
-
PubMed Central. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Available from: [Link]
-
The Journal of Immunology. The complex role of prostaglandin E2-EP receptor signaling in wound healing. Available from: [Link]
-
ResearchGate. Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug?. Available from: [Link]
-
PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
-
University of Arizona. IACUC Guidelines for Sterile Preparation of Injectable Compounds. Available from: [Link]
-
UCLA Animal Research Committee. Use of Fluids and Diluted Drugs in Research Animals. Available from: [Link]
-
Defense Technical Information Center. PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Available from: [Link]
-
PubMed Central. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]
-
PubMed. Intraperitoneal Injection of Neonatal Mice. Available from: [Link]
Sources
- 1. "Pharmacological antagonism of EP2 receptor does not modify basal cardi" by Varun Rawat, Avijit Banik et al. [digitalcommons.pcom.edu]
- 2. axonmedchem.com [axonmedchem.com]
- 3. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 4. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Molecular Medicine [spandidos-publications.com]
- 6. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. uwm.edu [uwm.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
Troubleshooting & Optimization
minimizing off-target effects of TG11-77 HCl in vivo
Technical Support Center: Optimizing In Vivo Efficacy & Selectivity of TG11-77 HCl
Current Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Off-Target Effects and Optimizing Dosing Protocols for this compound
Introduction: The Precision of this compound
You are likely using This compound (a second-generation EP2 antagonist) because you require high brain penetrance and superior water solubility compared to first-generation tools like TG6-10-1.
However, "selective" is not "specific." this compound has a
This guide addresses the technical nuances of formulation, dosing, and validation to ensure your observed phenotype is exclusively EP2-mediated.
Section 1: Formulation & Stability (The First Source of Error)
Q: My this compound is precipitating in PBS. How do I maintain a stable solution for IP injection?
Diagnosis:
TG11-77 is supplied as a hydrochloride salt to improve water solubility (
The Protocol: Do not dissolve directly in neutral PBS for stock solutions.
-
Vehicle A (Standard IP): Dissolve this compound in sterile water first. The intrinsic pH of the HCl salt solution will be acidic (pH 2.8–3.5), which maintains solubility.
-
Vehicle B (High Concentration): For doses requiring
mg/mL, use 10% DMSO / 10% Solutol HS 15 / 80% Saline . Dissolve in DMSO first, add Solutol, then slowly add saline while vortexing.
Critical Check: Always measure the pH of your final formulation. If pH > 6.0 during storage, the compound is at risk of precipitation. Prepare fresh for each cohort.
Section 2: Dosing Strategy (Defining the Therapeutic Window)
Q: I am seeing inconsistent behavioral results. Am I under-dosing or hitting off-targets?
The Mechanism:
The goal is to hit the "Sweet Spot." You need a free brain concentration
Recommended Dosing Regimen (Mouse):
Based on pharmacokinetic data (Plasma
| Route | Dose Range | Frequency | Target Plasma | Risk |
| IP | 10–30 mg/kg | b.i.d (Every 12h) | ~2–5 | Low. Peak brain levels stay below EP4 threshold. |
| Oral (Gavage) | 30–100 mg/kg | Daily | ~5–10 | Moderate. High |
| Drinking Water | 100 mg/kg/day | Continuous | Steady State | Lowest. Blunts |
Scientist's Note:
If you observe "sedation" or "hypolocomotion" immediately after IP injection, you may be hitting off-target GPCRs due to a high
Section 3: Validating Target Engagement (The Proof)
Q: How do I prove my phenotype is EP2-dependent and not an off-target effect?
The Troubleshooting Workflow: You cannot rely solely on the drug's label. You must demonstrate causality in your specific model.
Experiment A: The "Null" Control
Run your key efficacy model in EP2 knockout (
-
Result: this compound should have zero effect in these mice.
-
Trouble: If TG11-77 exerts an effect in KO mice, you are observing off-target toxicity (likely EP4 or DP1 inhibition).
Experiment B: The cAMP Specificity Assay
EP2 and EP4 both couple to
-
Protocol: Isolate primary microglia or use your tissue of interest. Treat with PGE2 (agonist) + TG11-77.
-
Readout: Measure cAMP.
-
Validation: Use a specific EP4 antagonist (e.g., L-161,982) alongside. If TG11-77 efficacy is additive with the EP4 antagonist, you are selectively hitting EP2. If they are redundant at high doses, you have lost selectivity.
Visualizing the Selectivity Landscape
The following diagram illustrates the signaling divergence and where TG11-77 must act to ensure safety.
Caption: TG11-77 selectively blocks the EP2-cAMP axis. High doses risk blocking EP4-PI3K signaling, leading to off-target toxicity.
Section 4: Monitoring Systemic Toxicity
Q: What signs of toxicity should I look for during chronic dosing?
Although TG11-77 is well-tolerated, chronic blockade of prostanoid receptors can have physiological consequences.
Safety Checklist:
-
Body Weight: Monitor daily. >15% loss indicates gastrointestinal distress (common with non-selective COX/PGE2 inhibition).
-
Gut Health: EP4 is critical for mucosal maintenance. If you see dark stool or hunching, you are likely blocking EP4. Reduce dose immediately.
-
Kidney Function: Long-term PGE2 inhibition can affect renal perfusion. Check hydration status (skin turgor) in chronic models (>14 days).
Summary of Key Parameters
| Parameter | Value | Implication |
| Molecular Weight | 436.9 (HCl salt) | Use MW correction when converting mg to moles. |
| Solubility (Water) | ~2.5 mM | Good for oral/drinking water; limited for bolus IP. |
| Brain/Plasma Ratio | 0.4 | Brain levels are ~40% of plasma. Adjust dose up for CNS targets. |
| Plasma Half-life | 2.4 hours | Requires b.i.d. or continuous dosing for sustained coverage. |
References
-
Jiang, J., et al. (2020). Second-Generation Prostaglandin Receptor EP2 Antagonists: Synthesis, Structure–Activity Relationship, and Biological Evaluation. Journal of Medicinal Chemistry.
-
Ganesh, T., et al. (2023). Preclinical development of an EP2 antagonist for post-seizure cognitive deficits.[4] Neuropharmacology.[4][5]
-
Quan, Y., et al. (2021). EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
Technical Support Center: Assessing Blood-Brain Barrier Penetration of TG11-77 HCl
Welcome to the technical support center for assessing the blood-brain barrier (BBB) penetration of TG11-77 HCl. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of your experiments. Here, we move beyond simple protocols to explain the scientific rationale behind experimental choices, enabling you to troubleshoot effectively and ensure the integrity of your data.
Introduction to this compound and BBB Penetration
This compound is a potent, selective, and water-soluble antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] It is under investigation for its therapeutic potential in central nervous system (CNS) disorders, such as Alzheimer's disease and post-seizure cognitive deficits.[2] A critical determinant of its efficacy for these indications is its ability to cross the blood-brain barrier. Published preclinical data in mice indicate that this compound is brain-permeable, with a reported brain-to-plasma ratio of 0.4.[2]
This guide will provide a comprehensive framework for designing, executing, and troubleshooting experiments to assess the BBB penetration of this compound and similar small molecules.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the assessment of this compound's BBB penetration.
Q1: What are the key physicochemical properties of this compound that influence its BBB penetration?
A1: this compound has several properties that are favorable for BBB penetration. It is a relatively small molecule with a molecular weight of 436.94 g/mol .[1] While it is water-soluble (2.52 mM), its lipophilicity is also a key factor.[2] The interplay between these properties governs its ability to passively diffuse across the lipid-rich membranes of the BBB.
Q2: What is the difference between total brain-to-plasma ratio (Kp) and unbound brain-to-plasma ratio (Kp,uu), and which is more relevant?
A2: The total brain-to-plasma ratio (Kp) is the ratio of the total concentration of the drug in the brain (including both bound and unbound drug) to the total concentration in the plasma. While easier to measure, it can be misleading as only the unbound drug is free to interact with the target receptor. The unbound brain-to-plasma ratio (Kp,uu) is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma.[3] Kp,uu is the more accurate and relevant parameter for assessing BBB penetration and predicting pharmacological activity in the CNS.[3][4] A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism of brain entry, while a value significantly less than 1 may indicate active efflux.[3]
Q3: Can I use in vitro models to reliably predict the in vivo BBB penetration of this compound?
A3: In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays, are excellent for high-throughput screening and initial assessment of passive permeability.[5] However, they often lack the complexity of the in vivo BBB, including active transport systems and metabolism.[6] Therefore, while in vitro data provides valuable early insights, in vivo studies are essential for definitive characterization of BBB penetration.[6]
Q4: How should I formulate this compound for in vivo studies?
A4: this compound is water-soluble and can be dissolved in water at a slightly acidic pH of 2.8-3.5 for oral administration, such as in drinking water.[7] One study reported a 92.5% recovery of the compound from drinking water after 7 days at room temperature, as confirmed by HPLC.[7] For intraperitoneal injections, sterile saline or a buffered solution would be appropriate. It is always recommended to assess the solubility and stability of your specific formulation before starting in vivo experiments.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common experimental challenges, structured in a question-and-answer format to directly address issues you may encounter.
In Vitro BBB Models: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane.[8]
Problem 1: High variability in permeability measurements for this compound.
-
Potential Cause: Inconsistent lipid membrane formation. The integrity and uniformity of the artificial membrane are critical for reproducible results.
-
Recommended Solution:
-
Ensure the lipid solution (e.g., a mixture of phospholipids mimicking the BBB) is completely dissolved and homogenous before application to the filter plate.[9]
-
Apply the lipid solution carefully and consistently to each well, avoiding touching the membrane with the pipette tip.
-
Allow sufficient time for the solvent to evaporate and the lipid membrane to form before adding the donor solution.
-
Visually inspect the wells for any inconsistencies or bubbles after adding the lipid.
-
Problem 2: The permeability of the positive control (high permeability compound) is lower than expected.
-
Potential Cause 1: The incubation time was too short for the compound to reach detectable levels in the acceptor well.
-
Recommended Solution: Increase the incubation time. Typical incubation times for PAMPA assays range from 4 to 18 hours.[9][10]
-
Potential Cause 2: The compound precipitated out of solution in the donor well.
-
Recommended Solution:
-
Check the solubility of your positive control in the assay buffer.
-
Consider adding a small percentage of a co-solvent like DMSO to the buffer to improve solubility, but be mindful that high concentrations can affect membrane integrity.
-
Problem 3: The negative control (low permeability compound, e.g., Lucifer Yellow) shows high permeability.
-
Potential Cause: Compromised membrane integrity.
-
Recommended Solution:
-
Review your membrane coating procedure for consistency.
-
Ensure that the donor and acceptor plates are handled gently to avoid dislodging the membrane.
-
Check for any defects in the filter plates.
-
Always run an integrity marker like Lucifer Yellow in parallel with your test compounds to validate the barrier function in each experiment.[9]
-
Experimental Workflow: PAMPA-BBB Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vivo BBB Penetration Studies
In vivo studies provide the most definitive data on a compound's ability to cross the BBB in a physiological context.
Problem 1: Inconsistent brain and plasma concentrations of this compound across animals.
-
Potential Cause 1: Inaccurate dosing.
-
Recommended Solution:
-
For oral administration, ensure accurate measurement of the compound in the drinking water and monitor water consumption per animal.
-
For injections, use precise techniques and appropriate volumes for the animal's weight.
-
-
Potential Cause 2: Variability in the timing of sample collection.
-
Recommended Solution: Adhere to a strict and consistent timeline for dosing and sample collection for all animals in a cohort.
-
Potential Cause 3: The choice of anesthetic is affecting BBB permeability.
-
Recommended Solution: Be aware that some volatile anesthetics can increase BBB permeability.[8][11] If possible, use an anesthetic with a known minimal impact on the BBB, or ensure the same anesthetic and duration of exposure are used for all animals.
Problem 2: Low recovery of this compound from brain tissue homogenate.
-
Potential Cause 1: Inefficient homogenization.
-
Recommended Solution:
-
Potential Cause 2: Degradation of the compound during sample processing.
-
Recommended Solution:
-
Keep samples on ice throughout the homogenization and extraction process.
-
Consider adding protease and phosphatase inhibitors to the homogenization buffer.
-
Assess the stability of this compound in brain homogenate under your experimental conditions.
-
Problem 3: Difficulty in accurately quantifying the unbound concentration of this compound in the brain.
-
Potential Cause: Challenges in separating the unbound drug from the protein-bound and tissue-bound fractions.
-
Recommended Solution:
-
Equilibrium dialysis of the brain homogenate is a common method to determine the fraction of unbound drug (fu,brain).[4]
-
Microdialysis is an in vivo technique that directly samples the unbound drug from the brain interstitial fluid, providing the most accurate measure of unbound concentrations.[14] However, it is a more technically demanding and lower throughput method.
-
Experimental Workflow: In Vivo BBB Penetration Study
Caption: Workflow for an in vivo blood-brain barrier penetration study.
Analytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[15]
Problem 1: Poor sensitivity for this compound in brain homogenate samples.
-
Potential Cause 1: Matrix effects from the complex brain tissue sample are suppressing the ionization of this compound.
-
Recommended Solution:
-
Optimize the sample preparation method to more effectively remove interfering substances. Consider solid-phase extraction (SPE) in addition to liquid-liquid extraction.
-
Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
-
Problem 2: Inconsistent recovery during sample extraction.
-
Potential Cause: The extraction solvent is not optimal for this compound.
-
Recommended Solution:
-
Screen a panel of extraction solvents with varying polarities to find the one that provides the highest and most consistent recovery.
-
Ensure the pH of the sample and extraction solvent are optimized to favor the extraction of this compound (e.g., if it is a basic compound, extracting at a higher pH may improve recovery into an organic solvent).
-
Detailed Experimental Protocols
Protocol 1: PAMPA-BBB Assay
-
Prepare the Acceptor Plate: Add 300 µL of assay buffer (e.g., PBS with 5% DMSO) to each well of a 96-well acceptor plate.
-
Prepare the Donor Plate:
-
Prepare a solution of brain polar lipids in dodecane (e.g., 1% w/v).
-
Carefully add 5 µL of the lipid solution to the membrane of each well of the 96-well donor plate.
-
Allow the solvent to evaporate for at least 15 minutes.
-
-
Prepare Donor Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the assay buffer to the desired final concentration (e.g., 10 µM). Also prepare solutions for your high and low permeability controls.
-
-
Start the Assay:
-
Add 150 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution.
-
Cover the plate assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 16 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using established equations that take into account the surface area of the membrane, incubation time, and concentrations in the donor and acceptor wells.
Protocol 2: In Vivo Brain and Plasma Quantification
-
Dosing: Administer this compound to mice via the desired route (e.g., oral gavage at a dose of 10 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Brain Perfusion (Optional but Recommended): To remove residual blood from the brain vasculature, perform a transcardial perfusion with ice-cold saline until the liver is cleared of blood.
-
Brain Collection: Immediately dissect the brain, weigh it, and flash-freeze it in liquid nitrogen.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of PBS per gram of tissue) using a mechanical homogenizer.[13]
-
-
Quantification:
-
Extract this compound from plasma and brain homogenate samples (e.g., using protein precipitation with acetonitrile or liquid-liquid extraction).
-
Analyze the extracts using a validated LC-MS/MS method to determine the concentrations of this compound.
-
-
Data Analysis: Calculate the brain concentration (ng/g) and plasma concentration (ng/mL) and determine the brain-to-plasma ratio (Kp).
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 436.94 g/mol | [1] |
| Water Solubility | 2.52 mM | [2] |
| Brain-to-Plasma Ratio (mice) | 0.4 | [2] |
| In Vivo Administration | Oral (in drinking water, pH 2.8-3.5), IP | [7] |
Table 2: Suggested Control Compounds for BBB Permeability Studies
| Compound | Expected Permeability | Rationale |
| Caffeine | High | Small, lipophilic molecule known to readily cross the BBB. |
| Propranolol | High | Another well-characterized high permeability compound. |
| Atenolol | Low | Hydrophilic beta-blocker with known poor BBB penetration. |
| Lucifer Yellow | Very Low (for in vitro) | Fluorescent dye that is membrane-impermeable, used as a marker of membrane integrity.[9] |
References
-
Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models. - DigitalCommons@PCOM. (2022-03-01). Available from: [Link]
-
Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. (2021-02-13). Available from: [Link]
-
Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and. (2022-03-01). Available from: [Link]
-
Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. (2009-09-16). Journal of Cerebral Blood Flow & Metabolism. Available from: [Link]
-
Effects of Anesthetic Agents on Blood Brain Barrier Integrity: A Systematic Review. (2022-11-10). Canadian Journal of Neurological Sciences. Available from: [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2015-01-28). Analytical Methods. Available from: [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2020-09-01). Fluids and Barriers of the CNS. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
-
Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. (2024-10-15). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Inhalation anaesthetics increase the permeability of the blood-brain barrier. (2021-10-04). Medical University of Vienna. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available from: [Link]
-
Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. (2022-10-02). International Journal of Molecular Sciences. Available from: [Link]
-
Relationship between the concentration of unbound drug in the CSF and that in brain ISF normalized to unbound plasma concentrations ( K p,uu,CSF and K p,uu,brain ). ResearchGate. Available from: [Link]
-
Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. (2009-05-27). Pharmaceutical Research. Available from: [Link]
-
The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2010-03-11). Frontiers in Neuroscience. Available from: [Link]
-
On The Rate and Extent of Drug Delivery to the Brain. (2008-03-01). Pharmaceutical Research. Available from: [Link]
-
pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]
-
Anesthesia and Surgery Impair Blood–Brain Barrier and Cognitive Function in Mice. (2017-08-09). Frontiers in Cellular Neuroscience. Available from: [Link]
-
Effects of Anesthetic Agents on Blood Brain Barrier Integrity: A Systematic Review. (2022-11-10). Canadian Journal of Neurological Sciences. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. Available from: [Link]
-
Microdialysis coupled to LC/MS/MS. (2018-05-30). Expert Opinion on Drug Discovery. Available from: [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2015-01-28). Analytical Methods. Available from: [Link]
-
Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. (2020-01-02). Expert Opinion on Drug Discovery. Available from: [Link]
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 8. Effects of Anesthetic Agents on Blood Brain Barrier Integrity: A Systematic Review | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 9. PAMPA | Evotec [evotec.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Effects of Anesthetic Agents on Blood Brain Barrier Integrity: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison of EP2 Receptor Antagonists: TG11-77 HCl vs. TG6-10-1
In the landscape of neuroinflammation and neurodegenerative disease research, the prostaglandin E2 receptor subtype 2 (EP2) has emerged as a critical therapeutic target. Antagonism of this receptor holds promise for mitigating the detrimental effects of chronic inflammation in the central nervous system. This guide provides a detailed comparative analysis of two prominent EP2 antagonists, TG11-77 HCl and TG6-10-1, offering researchers the data-driven insights necessary to select the optimal tool for their experimental needs. While both compounds effectively block the EP2 receptor, they exhibit key differences in potency, selectivity, and pharmacokinetic profiles that can significantly impact experimental outcomes.
Introduction to the Contenders: A Generational Leap in EP2 Antagonism
TG6-10-1 represents an important first-generation EP2 antagonist that has been instrumental in elucidating the role of the EP2 receptor in various disease models, including status epilepticus and Alzheimer's disease.[1][2][3][4] It demonstrated the therapeutic potential of targeting this pathway. However, certain liabilities, such as an acrylamide moiety with the potential for off-target reactivity and moderate pharmacokinetic properties, spurred the development of improved second-generation compounds.[3]
This compound is a direct descendant of this optimization effort, designed to overcome the limitations of its predecessor.[5] As a second-generation antagonist, it boasts enhanced potency, selectivity, and critically, improved drug-like properties, making it a more robust tool for in vivo studies, particularly those requiring chronic administration.[5][6]
At the Bench: A Quantitative Look at Potency and Selectivity
The fundamental measure of a receptor antagonist's efficacy is its binding affinity, often expressed as the equilibrium dissociation constant (Kb). A lower Kb value signifies a higher binding affinity and, consequently, greater potency. In this regard, this compound demonstrates a clear advantage.
| Parameter | This compound | TG6-10-1 |
| Potency (Kb) | 9.7 nM[6][7][8][9] | 17.8 nM[2][10][11] |
| Selectivity | >300-fold selective against other prostanoid receptors[10][12] | >10-fold selective against other prostanoid receptors[5][10] |
| Water Solubility | 2.5 mM[6][13] | Low (<25 µM)[5][10] |
| Brain-to-Plasma Ratio | 0.4[6][12][13] | 1.7[5][10] |
| Plasma Half-life (mice) | 2.4 hours[6][12][13] | 1.7 hours[5][10] |
As the data illustrates, this compound is approximately twice as potent as TG6-10-1. Furthermore, its selectivity profile is significantly improved, exhibiting over 300-fold greater selectivity for the EP2 receptor compared to other prostanoid receptors.[10][12] This enhanced selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are directly attributable to EP2 antagonism.
The Mechanism of Action: Blocking the Pro-inflammatory Cascade
Both this compound and TG6-10-1 are competitive antagonists of the EP2 receptor. This G-protein coupled receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), a key mediator of inflammation. Upon activation, the EP2 receptor initiates a signaling cascade that ultimately leads to the transcription of pro-inflammatory genes. By competitively binding to the EP2 receptor, this compound and TG6-10-1 prevent PGE2 from initiating this cascade, thereby dampening the inflammatory response.
Caption: EP2 Receptor Signaling Pathway and Point of Antagonism.
Experimental Protocols: Assessing Antagonist Potency
To empirically validate the potency of these antagonists, a cell-based assay measuring the inhibition of PGE2-induced cyclic AMP (cAMP) production is a standard and reliable method.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for determining antagonist potency via cAMP inhibition assay.
Step-by-Step Methodology
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human EP2 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound and TG6-10-1 in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the antagonist dilutions. Incubate for 30 minutes at 37°C. This allows the antagonist to reach equilibrium with the receptor.
-
PGE2 Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration to ensure a robust signal) to all wells except the negative control.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. The IC50 can then be converted to a Kb value using the Cheng-Prusoff equation.
In Vivo Considerations: The Importance of Pharmacokinetics
While in vitro potency is a critical parameter, the in vivo performance of a compound is dictated by its pharmacokinetic properties. The superior water solubility of this compound (2.5 mM) compared to TG6-10-1 (<25 µM) is a significant advantage for in vivo studies, as it allows for easier formulation and administration, particularly for oral dosing.[5][6][10][13] The longer plasma half-life of this compound (2.4 hours vs. 1.7 hours for TG6-10-1) also contributes to more stable plasma concentrations over time.[5][6][10][12][13]
Interestingly, TG6-10-1 exhibits a higher brain-to-plasma ratio, suggesting greater brain penetration.[5][10] However, the adequate brain permeability of this compound, combined with its higher potency and superior pharmaceutical properties, often makes it the preferred choice for CNS-related studies.[14][15]
Conclusion: Selecting the Right Tool for the Job
Both this compound and TG6-10-1 are valuable pharmacological tools for investigating the role of the EP2 receptor. However, for researchers seeking a more potent, selective, and pharmacokinetically robust antagonist, this compound represents a clear advancement. Its improved properties translate to a more reliable and versatile compound for both in vitro and in vivo applications, particularly in the context of chronic disease models where sustained target engagement is paramount. The choice between these two compounds will ultimately depend on the specific experimental design and objectives, but the superior profile of this compound makes it a compelling option for a wide range of studies targeting EP2-mediated pathologies.
References
-
Immunomart. This compound. [Link]
-
Grantome. EP2 Antagonist Development for Post-seizure Cognitive Deficits. [Link]
-
Rawat, V., et al. (2022). Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models. Biomedicine & Pharmacotherapy, 147, 112646. [Link]
-
Zeng, F., et al. (2021). Inhibition of the prostaglandin EP2 receptor prevents long-term cognitive impairment in a model of systemic inflammation. Journal of Neuroinflammation, 18(1), 1-17. [Link]
-
Rawat, V., et al. (2022). Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models. DigitalCommons@PCOM. [Link]
-
Jiang, J., et al. (2015). Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation. Proceedings of the National Academy of Sciences, 112(30), 9414-9419. [Link]
-
DC Chemicals. TG11-77 Datasheet. [Link]
-
Ganesh, T., et al. (2021). Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. Journal of Medicinal Chemistry, 64(5), 2639-2653. [Link]
-
Ganesh, T. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. ACS Chemical Neuroscience, 14(15), 2736-2748. [Link]
-
Rawat, V., et al. (2021). Prostaglandin EP2 receptor antagonist ameliorates neuroinflammation in a two-hit mouse model of Alzheimer's disease. Journal of Neuroinflammation, 18(1), 1-22. [Link]
-
Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences, 34(7), 413-423. [Link]
-
Ganesh, T., et al. (2022). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Pharmacology & Translational Science, 5(2), 114-126. [Link]
-
Dingledine, R., et al. (2023). Preclinical development of an EP2 antagonist for post-seizure cognitive deficits. Epilepsia, 64(2), 484-494. [Link]
-
Bertin Bioreagent. TG6-10-1 - Biochemicals - CAT N°: 23444. [Link]
-
Calbiochem. Prostaglandin EP2 Receptor Antagonist, TG6-10-1 - CAS 1415716-58-3. [Link]
Sources
- 1. Inhibition of the prostaglandin EP2 receptor prevents long-term cognitive impairment in a model of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharm.emory.edu [pharm.emory.edu]
- 5. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TG11-77 Datasheet DC Chemicals [dcchemicals.com]
- 9. caymanchem.com [caymanchem.com]
- 10. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. EP2 Antagonist Development for Post-seizure Cognitive Deficits - Raymond Dingledine [grantome.com]
- 13. medkoo.com [medkoo.com]
- 14. Prostaglandin EP2 receptor antagonist ameliorates neuroinflammation in a two-hit mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating TG11-77 HCl Efficacy in 5xFAD Mouse Models of Alzheimer's Disease
Introduction: The Imperative for Rigorous Preclinical Validation
Alzheimer's Disease (AD) presents a formidable challenge in drug development, characterized by a complex pathology involving amyloid-beta (Aβ) plaque deposition, neuroinflammation, and progressive cognitive decline. The 5xFAD transgenic mouse model has emerged as a cornerstone for preclinical research due to its aggressive and rapid development of AD-like pathologies.[1][2][3][4] These mice overexpress five familial AD mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to intraneuronal Aβ accumulation by 1.5 months and extracellular plaque deposition by 2 months, accompanied by gliosis and cognitive deficits.[1][2][3][4] This accelerated timeline provides a critical window to evaluate the therapeutic potential of novel compounds.
This guide provides a comprehensive framework for validating the efficacy of a novel therapeutic candidate, TG11-77 HCl , in the 5xFAD model. We will delve into its proposed mechanism, benchmark its potential performance against established therapeutic strategies, and provide detailed, field-proven protocols for a robust, self-validating experimental workflow.
The Candidate: this compound, a Putative EP2 Receptor Antagonist
While initial hypotheses may point towards various targets, current research identifies this compound as a potent, selective, and brain-permeable antagonist of the Prostaglandin E2 Receptor 2 (EP2).[5][6][7] This is a critical distinction from other pathways like SHIP2 inhibition. The EP2 receptor, a G-protein coupled receptor, is a key player in neuroinflammatory processes. Its activation in microglia, the brain's resident immune cells, is linked to the production of pro-inflammatory cytokines and a shift towards a neurotoxic phenotype.
The therapeutic rationale for an EP2 antagonist like this compound in AD is compelling: by blocking the EP2 receptor on microglia, the compound aims to dampen the chronic neuroinflammation that exacerbates Aβ pathology and contributes directly to neuronal damage. This compound has demonstrated anti-inflammatory activity in microglia-derived cell cultures and possesses favorable pharmacokinetic properties, including water solubility and the ability to cross the blood-brain barrier, making it a suitable candidate for in vivo studies in CNS disease models.[5][6]
Proposed Mechanism of Action of this compound
Caption: Proposed pathway for this compound's neuroprotective effects.
Experimental Design: A Self-Validating Workflow
A robust preclinical study must be designed to yield unambiguous and correlated data across behavioral, histological, and biochemical endpoints.
Study Groups (N=15-20 per group, mixed-sex):
-
Wild-Type (WT) + Vehicle: Establishes baseline performance and histology.
-
5xFAD + Vehicle: The disease model control group.
-
5xFAD + this compound (Low Dose): To assess dose-dependent effects.
-
5xFAD + this compound (High Dose): To determine maximal efficacy.[8][9]
-
5xFAD + Positive Control (e.g., Aducanumab analog): Benchmarks the novel compound against a known Aβ-clearing agent.
Treatment Paradigm:
-
Age of Onset: Begin treatment at 3 months of age, when significant plaque pathology is established but before severe neuronal loss.
-
Duration: Treat for 3 months (until 6 months of age), a period sufficient to observe significant pathological and cognitive changes.
-
Administration: Intraperitoneal (i.p.) or oral gavage, based on the compound's properties.[8]
Overall Experimental Workflow
Caption: A comprehensive workflow from treatment to data analysis.
Comparative Efficacy Analysis: Benchmarking this compound
To contextualize the potential of this compound, its performance must be compared against other therapeutic modalities tested in the 5xFAD model. We select two alternatives with distinct mechanisms: an anti-Aβ monoclonal antibody (Aducanumab) and a BACE1 inhibitor.
| Feature | This compound (Hypothesized) | Anti-Aβ Antibody (Aducanumab) | BACE1 Inhibitor (e.g., GRL-8234) |
| Primary Target | Prostaglandin EP2 Receptor | Aggregated Aβ plaques | Beta-secretase 1 (BACE1) |
| Mechanism | Reduces neuroinflammation by modulating microglial activity.[5][8] | Promotes Fc-receptor-mediated microglial clearance of existing Aβ plaques.[10] | Prevents the initial cleavage of APP, thereby reducing the production of new Aβ peptides.[11] |
| Route of Admin. | Oral or I.P.[6][8] | Intraperitoneal (I.P.) or Intravenous (I.V.) | Intraperitoneal (I.P.) |
| Reported Effect on Aβ Plaques | Indirect effect expected; may reduce plaque-associated inflammation. | Dose-dependent reduction in brain amyloid deposition.[12][13] | Significant reductions in cerebral Aβ42 and plaque burden, especially when given early.[11][14] |
| Reported Effect on Cognition | Expected to rescue cognitive deficits by preserving neuronal function.[8] | Improvements in some cognitive tasks (e.g., pattern separation) observed in 5xFAD mice.[12][13] | Reverses memory impairments in younger 5xFAD mice but shows less efficacy in later stages.[11][15] |
| Key Advantage | Targets neuroinflammation, a core component of AD pathology that is upstream of neuronal death. | Directly removes existing pathology. | Targets the source of Aβ production. |
| Key Challenge | Efficacy may depend on the stage of disease and the relative contribution of inflammation. | Risk of amyloid-related imaging abnormalities (ARIA); BBB penetration. | On-target side effects; reduced efficacy once plaque load is high.[11] |
Core Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are foundational for assessing efficacy.
Protocol 1: Morris Water Maze (MWM) for Spatial Learning & Memory
The MWM is the gold standard for assessing hippocampal-dependent spatial memory, a cognitive domain severely affected in both AD patients and 5xFAD mice.[16][17]
Materials:
-
1.2-1.5m diameter circular pool.
-
Water opacified with non-toxic white paint.
-
Submerged platform (10-15 cm diameter), 1 cm below the water surface.
-
Video tracking software (e.g., EthoVision).
-
Distal visual cues placed around the room.
Procedure:
-
Acclimation (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15 seconds.
-
If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain for 15 seconds.
-
Record the escape latency (time to find the platform) and path length. A significant decrease in latency over the 5 days indicates learning.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings. A strong preference for the target quadrant indicates robust spatial memory.[16]
-
Protocol 2: Immunohistochemistry (IHC) for Aβ Plaque Load
IHC provides a direct visualization and quantification of the pathological hallmark of AD in brain tissue.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Cryostat or vibratome.
-
Primary antibody: Anti-Aβ (e.g., 6E10).
-
Biotinylated secondary antibody.
-
Avidin-Biotin Complex (ABC) reagent and DAB substrate.
-
Microscope with imaging software (e.g., ImageJ/Fiji).
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval by incubating sections in 88% formic acid for 10 minutes (critical for Aβ epitope exposure).
-
Block endogenous peroxidase activity with 3% H₂O₂ in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBST).
-
Incubate sections with the primary antibody (e.g., 6E10, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with ABC reagent for 1 hour.
-
Develop the signal with DAB substrate until brown staining is visible.
-
-
Quantification:
-
Mount sections on slides, dehydrate, and coverslip.
-
Capture images of specific brain regions (e.g., cortex, hippocampus) under consistent lighting conditions.
-
Use imaging software to set a consistent color threshold for the DAB signal and calculate the "% area" occupied by plaques. Compare this value across treatment groups.
-
Protocol 3: Biochemical Quantification of Aβ42 by ELISA
While IHC shows plaque burden, ELISA quantifies the levels of different Aβ species, distinguishing between soluble forms (thought to be more neurotoxic) and insoluble, plaque-associated forms.
Materials:
-
Brain tissue homogenization buffers (e.g., DEA buffer for soluble fraction, Formic Acid for insoluble fraction).[18]
-
High-speed centrifuge.
-
Commercial Aβ42 ELISA kit.[19]
-
Plate reader.
Procedure:
-
Brain Homogenization:
-
Use one brain hemisphere for biochemical analysis.
-
Homogenize the tissue in a DEA buffer containing protease inhibitors.[18][20]
-
Centrifuge at >100,000 x g for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
The remaining pellet contains the insoluble fraction. Resuspend this pellet in concentrated formic acid to dissolve the plaques, sonicate, and then neutralize the solution.[18]
-
-
ELISA Protocol (as per manufacturer's instructions):
-
Coat a 96-well plate with a capture antibody specific for Aβ.
-
Add brain homogenate samples (both soluble and insoluble fractions) and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the known concentrations of the Aβ standards.
-
Calculate the concentration of Aβ42 in each sample based on the standard curve.
-
Normalize the Aβ concentration to the total protein content of the brain homogenate.
-
Conclusion and Path Forward
This guide outlines a rigorous, multi-faceted approach to validating the preclinical efficacy of this compound. By integrating behavioral, histological, and biochemical endpoints, researchers can build a compelling, self-validating case for the compound's mechanism of action. A successful outcome—demonstrated by improved cognitive performance in the MWM, coupled with reduced neuroinflammatory markers and a downstream impact on Aβ pathology—would provide strong justification for advancing this compound into further IND-enabling studies. The comparison with benchmark compounds ensures that the results are not only statistically significant but also therapeutically relevant in a competitive landscape.
References
- Ganesh, T., Jiang, J., & Dingledine, R. (2021). Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. [Source not formally published, abstract available].
-
Dingledine, R. (n.d.). EP2 Antagonist Development for Post-seizure Cognitive Deficits. Grantome. Retrieved from [Link]
-
Ganesh, T., et al. (2023). Preclinical development of an EP2 antagonist for post-seizure cognitive deficits. Neuropharmacology, 224, 109356. Retrieved from [Link]
-
Kam, T.-I., Park, H., et al. (2016). FcγRIIb-SHIP2 axis links Aβ to tau pathology by disrupting phosphoinositide metabolism in Alzheimer's disease model. eLife, 5, e18691. Retrieved from [Link]
-
Ganesh, T., et al. (2022). Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and pilocarpine-induced seizures in mice. Epilepsia Open, 7(1), 166–172. Retrieved from [Link]
-
Oblak, A. L., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience, 13, 713726. Retrieved from [Link]
-
Iulita, M. F., et al. (2024). Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer's Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping. International Journal of Molecular Sciences, 25(1), 589. Retrieved from [Link]
-
Scholtz, R., et al. (2023). Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits. International Journal of Molecular Sciences, 24(4), 3894. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunohistochemistry analysis of brain tissue sections of 5xFAD mice. ResearchGate. Retrieved from [Link]
-
Ando, K., et al. (2021). Beneficial Effects of the β-Secretase Inhibitor GRL-8234 in 5XFAD Alzheimer's Transgenic Mice Lessen during Disease Progression. International Journal of Molecular Sciences, 22(19), 10325. Retrieved from [Link]
-
Lo, I., et al. (2021). Mouse models of Anti-Aβ immunotherapies. Translational Neurodegeneration, 10(1), 33. Retrieved from [Link]
-
Yang, T., et al. (2015). New ELISAs with high specificity for soluble oligomers of amyloid β-protein detect natural Aβ oligomers in human brain but not CSF. Alzheimer's & Dementia, 11(11), 1306-1317. Retrieved from [Link]
-
Ando, K., et al. (2024). Alteration of gene expression and protein solubility of the PI 5-phosphatase SHIP2 are correlated with Alzheimer's disease pathology progression. Acta Neuropathologica, 148(1), 5. Retrieved from [Link]
-
Weinstock, L. D., et al. (2020). Pharmacodynamics Assessment of Aducanumab in 5XFAD mice: A MODEL-AD PTC Study. Alzheimer's & Dementia, 16(S6), e044605. Retrieved from [Link]
-
QPS Austria. (2022). Detailed Assessment of 5xFAD Mouse Brain Pathology Enables Precise Study Planning. QPS. Retrieved from [Link]
-
Forner, S., et al. (2022). Distribution and inter-regional relationship of amyloid-beta plaque deposition in a 5xFAD mouse model of Alzheimer's disease. Neural Regeneration Research, 17(7), 1568–1574. Retrieved from [Link]
-
YouTube. (2022, November 30). Alzheimer's drug hailed as breakthrough, but may have side effects. CBC News. Retrieved from [Link]
-
ResearchGate. (2023). Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits. ResearchGate. Retrieved from [Link]
-
Penke, B., et al. (2024). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Frontiers in Neuroscience, 18, 1365313. Retrieved from [Link]
-
MMPC. (2024). Morris Water Maze. Mouse Metabolic Phenotyping Centers. Retrieved from [Link]
-
Devi, L., & Ohno, M. (2015). Effects of BACE1 Haploinsufficiency on APP Processing and Aβ Concentrations in Male and Female 5XFAD Alzheimer Mice at Different Disease Stages. PLoS ONE, 10(6), e0129795. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). SHIP1 Modulators. ADDF. Retrieved from [Link]
-
Mills, S. J., et al. (2017). SHIP2: Structure, Function and Inhibition. ChemBioChem, 18(3), 263–272. Retrieved from [Link]
-
Qizilbash, N., et al. (2003). Tacrine for Alzheimer's disease. Cochrane Database of Systematic Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunohistochemical analysis of Aβ deposition in brain samples from 5xFAD and wild-type mice. ResearchGate. Retrieved from [Link]
-
Manouchehrian, O., et al. (2022). Evidence for Enhanced Efficacy of Passive Immunotherapy against Beta-Amyloid in CD33-Negative 5xFAD Mice. Journal of Alzheimer's Disease, 86(3), 1319–1331. Retrieved from [Link]
-
ALZFORUM. (n.d.). 5xFAD (B6SJL). Alzheimer's Disease Research Forum. Retrieved from [Link]
-
Kumar, S., et al. (2023). Detection of β-amyloid aggregates/plaques in 5xFAD mice by labelled native PLGA nanoparticles: implication in the diagnosis of Alzheimer's disease. Nanomedicine, 18(16), 1269–1285. Retrieved from [Link]
-
YouTube. (2023, July 7). FDA approves new drug to slow progression of Alzheimer's. ABC News. Retrieved from [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. Retrieved from [Link]
-
ResearchGate. (2016). Mouse Brain Lysate Protocol for Detecting Antibodies by ELISA?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Aβ reduction in BACE1 heterozygous null 5XFAD mice is associated with transgenic APP level. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). SHIP2 immunoreactivity is increased in the presence of amyloid... ResearchGate. Retrieved from [Link]
-
Biospective. (2024). 5xFAD Mice & APP/PS1 Mice – Alzheimer Disease Mouse Models. Biospective. Retrieved from [Link]
-
YouTube. (2022, February 4). Morris Water Maze Test for Alzheimer's Disease Model In Mice. JoVE. Retrieved from [Link]
-
Colombo, A., et al. (2021). Brain Region-Specific Differences in Amyloid-β Plaque Composition in 5XFAD Mice. International Journal of Molecular Sciences, 22(16), 8871. Retrieved from [Link]
-
Castellano, J. M., et al. (2023). INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer's Disease Pathophysiology. International Journal of Molecular Sciences, 24(19), 14529. Retrieved from [Link]
-
Saito, T., et al. (2020). Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer's disease model mice. Psychogeriatrics, 20(4), 488–496. Retrieved from [Link]
-
YouTube. (2023, November 5). Is This New Alzheimer's Drug a Gamechanger? | The Rundown. TVO Today. Retrieved from [Link]
-
Lee, J., et al. (2022). Enhanced delivery of a low dose of aducanumab via FUS in 5×FAD mice, an AD model. Scientific Reports, 12(1), 22416. Retrieved from [Link]
Sources
- 1. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 2. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. biospective.com [biospective.com]
- 5. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2 Antagonist Development for Post-seizure Cognitive Deficits - Raymond Dingledine [grantome.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 10. Mouse models of Anti-Aβ immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial Effects of the β-Secretase Inhibitor GRL-8234 in 5XFAD Alzheimer’s Transgenic Mice Lessen during Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced delivery of a low dose of aducanumab via FUS in 5×FAD mice, an AD model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of BACE1 Haploinsufficiency on APP Processing and Aβ Concentrations in Male and Female 5XFAD Alzheimer Mice at Different Disease Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Precision vs. Blunt Force: TG11-77 HCl and the Evolution of Neuroinflammatory Therapeutics
Executive Summary
For decades, the management of neuroinflammation has been hamstrung by the "NSAID Paradox": blocking Cyclooxygenase-2 (COX-2) effectively reduces inflammation but simultaneously abolishes neuroprotective and cardiovascular-protective signaling pathways. TG11-77 HCl , a highly selective, brain-penetrant EP2 receptor antagonist, represents a paradigm shift from upstream enzyme inhibition to downstream receptor modulation.
This guide provides a technical comparison between this compound and traditional COX-2 inhibitors (e.g., celecoxib, rofecoxib), focusing on their mechanistic divergence, safety profiles, and efficacy in neurodegenerative models. It is designed for researchers requiring actionable experimental data and validated protocols.
Mechanistic Divergence: The Case for Downstream Precision
The fundamental flaw of COX-2 inhibitors is their upstream position in the arachidonic acid cascade. By blocking COX-2, they indiscriminately suppress all downstream prostanoids.
-
COX-2 Inhibitors: Block Prostaglandin E2 (PGE2) and Prostacyclin (PGI2).
-
Consequence: Loss of PGI2 leads to the well-documented cardiovascular thrombotic risks. Loss of PGE2 signaling through the EP4 receptor eliminates a key neuroprotective pathway.
-
-
This compound: Selectively blocks the EP2 receptor only.[1][2]
-
Consequence: It arrests the pro-inflammatory, neurotoxic signaling (microglial activation, BBB leakage) driven by EP2, while sparing the neuroprotective EP4 pathway and the cardiovascular-protective PGI2 pathway.
-
Signaling Pathway Visualization
The following diagram illustrates the "Surgical Strike" of this compound versus the "Carpet Bombing" of COX-2 inhibitors.
Figure 1: Mechanistic differentiation showing this compound sparing the critical EP4 and IP (Prostacyclin) pathways.[2][3]
Comparative Performance Analysis
The following data synthesizes preclinical findings comparing this compound against the COX-2 inhibitor class standard.
| Feature | Traditional COX-2 Inhibitors (e.g., Celecoxib) | This compound | Advantage |
| Primary Target | COX-2 Enzyme (Upstream) | EP2 Receptor (Downstream) | Specificity |
| Cardiovascular Safety | High Risk: Suppresses cardioprotective PGI2. | Safe: Spares PGI2; No effect on BP or HR in rodent models [1]. | Safety Profile |
| Neuroprotection | Mixed: Blocks inflammation but also blocks neuroprotective EP4 signaling. | High: Blocks neurotoxicity while preserving EP4-mediated neuroprotection. | Efficacy |
| BBB Permeability | Variable; some have poor CNS penetration. | Optimized: Brain-to-plasma ratio ~0.4; crosses BBB effectively [2]. | CNS Availability |
| Solubility | Generally low (lipophilic). | High: HCl salt form confers water solubility (2.52 mM) [2].[4][5] | Formulation |
| Microglial Effect | General suppression of activation. | Specific suppression of EP2-driven morphological activation (process retraction) [3]. | Precision |
Experimental Validation Protocols
To validate the efficacy of this compound in your own research, use the following self-validating protocols. These are derived from key studies on status epilepticus and Alzheimer's models.
Protocol A: In Vitro Microglial Activation Assay (Target Engagement)
Objective: Confirm this compound inhibition of EP2-mediated inflammatory cytokine release.
-
Cell Culture:
-
Use BV2 microglial cells or primary microglia.
-
Maintain in DMEM with 5% FBS.
-
Control Step: Verify low basal activation levels (ramified morphology) before starting.
-
-
Pre-treatment:
-
Treat cells with This compound (1 µM) or Vehicle (PBS) for 30-60 minutes.
-
Note: The HCl salt is water-soluble; no DMSO is required, reducing solvent toxicity artifacts.
-
-
Stimulation:
-
Stimulate with Butaprost (1 µM) (selective EP2 agonist) or PGE2 .
-
Alternative: Use LPS (10-100 ng/mL) to mimic broad inflammation, though Butaprost is more specific for validating the mechanism.
-
-
Readout (6-24 hours post-stimulation):
-
qRT-PCR: Measure mRNA levels of Il1b, Tnfa, Il6, and Cox2.
-
Expectation: TG11-77 should significantly blunt the Butaprost-induced spike in inflammatory markers compared to vehicle.
-
Protocol B: In Vivo Blood-Brain Barrier (BBB) Integrity
Objective: Assess the ability of this compound to prevent inflammation-induced BBB leakage.
Workflow Diagram:
Figure 2: Experimental workflow for assessing BBB protection.
Step-by-Step Methodology:
-
Induction: Induce neuroinflammation (e.g., Status Epilepticus via Pilocarpine or Kainate) in C57BL/6 mice.
-
Dosing:
-
Tracer Injection:
-
48 hours post-induction, inject Evans Blue dye (2% in saline, 4 mL/kg) intraperitoneally.
-
-
Perfusion (Critical Step):
-
Allow dye to circulate for 2 hours.
-
Deeply anesthetize and perfuse transcardially with ice-cold PBS until fluid from the right atrium runs clear. Failure to clear intravascular dye will invalidate results.
-
-
Quantification:
-
Dissect brain regions (hippocampus, cortex).
-
Homogenize in 50% TCA (trichloroacetic acid).
-
Centrifuge and measure supernatant absorbance at 620 nm.
-
Result: Lower absorbance in TG11-77 treated mice indicates preserved BBB integrity [4].
-
Strategic Implications for Drug Development
The shift to this compound offers three strategic advantages for drug development pipelines:
-
De-risking Cardiovascular Toxicity: By avoiding the "coxib" class effect (PGI2 suppression), TG11-77 bypasses the primary regulatory hurdle that removed Vioxx from the market.
-
Chronic Dosing Feasibility: The high water solubility and oral bioavailability of the HCl salt allow for chronic administration (e.g., in drinking water) without the stress of daily injections, crucial for long-term Alzheimer's studies [5].
-
Dual Action: It addresses both the inflammatory component (microglia) and the vascular component (BBB leakage) of neurodegeneration simultaneously.
References
-
Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function. Source:[4] PubMed Central (PMC) URL:[Link]
-
Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. Source: National Institutes of Health (NIH) URL:[Link]
-
Antagonism of the EP2 Receptor Reveals Sex-Specific Protection in a Two-Hit Mouse Model of Alzheimer's Disease. Source: PubMed Central (PMC) URL:[Link]
-
EP2 Receptor Activation by Prostaglandin E2 Increases Blood-Brain Barrier Permeability. Source: Journal of Neuroscience URL:[Link]
-
EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. Source: Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. Antagonism of the EP2 Receptor Reveals Sex-Specific Protection in a Two-Hit Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 Antagonist Development for Post-seizure Cognitive Deficits - Raymond Dingledine [grantome.com]
- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 5. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
TG11-77 HCl: Comprehensive Disposal and Safety Protocol
[1]
Executive Summary & Compound Identification
TG11-77 HCl (CAS: 2490544-34-6) is a high-potency, selective EP2 receptor antagonist .[1] Unlike generic reagents, this compound is a bioactive pharmacological probe designed to cross the blood-brain barrier and modulate neuroinflammatory pathways.[1]
Critical Operational Insight: The "HCl" designation indicates this is a hydrochloride salt. This confers high water solubility (approx.[1] 2.5 mM) compared to its free base form.[1][2] Do not let this solubility mislead you. While it dissolves in water, it must NEVER be disposed of via sanitary sewer systems. Its stability in aqueous solution means it can persist and act as an environmental contaminant, potentially affecting aquatic life via conserved prostaglandin pathways.
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Compound Name | TG11-77 Hydrochloride | Label waste clearly to distinguish from free base.[1] |
| CAS Number | 2490544-34-6 | Use this for waste manifest/inventory tracking.[1] |
| Molecular Weight | 436.94 g/mol | Heavy organic molecule; requires high-temp incineration.[1] |
| Solubility | Water (2.5 mM), DMSO (>10 mM) | Dictates liquid waste segregation (Aqueous vs. Organic).[1] |
| Pharmacology | EP2 Receptor Antagonist | Biohazard: Treat as a potent toxicant/irritant.[1] |
| Appearance | Solid Powder | Inhalation Risk: Handle only in a fume hood.[1] |
Hazard Profiling & Risk Assessment
As a research chemical, specific GHS hazard codes for this compound may be limited in standard databases.[1] Therefore, we apply the Precautionary Principle : treat the substance as if it possesses the highest toxicity of its class until proven otherwise.
-
Primary Hazard: Pharmacological potency.[1] Ingestion or inhalation may disrupt physiological inflammation signaling.[1]
-
Secondary Hazard (HCl Salt): Potential for mild irritation to mucous membranes upon contact.
-
Incompatibility: Avoid strong oxidizing agents.[1]
Disposal Procedures: The "Cradle-to-Grave" Workflow
The following protocols ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel.
Scenario A: Solid Waste (Expired Powder, Spilled Solids)
Objective: Containment of dust and prevention of aerosolization.[1]
-
Primary Containment: Place the original vial or scooped powder into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a secondary amber waste jar or a dedicated "Solid Toxic Waste" drum.
-
Labeling: Affix a hazardous waste tag.
Scenario B: Liquid Waste (Stock Solutions & Aliquots)
Objective: Segregation based on solvent compatibility.
-
Case 1: DMSO/Ethanol Stocks (Organic) [1]
-
Dispose of in the Non-Halogenated Organic Solvent waste stream.
-
Why? TG11-77 contains Chlorine (in the HCl salt), but at trace molar concentrations in a bulk organic solvent, it is typically accepted in non-halogenated streams (verify with your local EHS officer; if strict, use the Halogenated stream).[1]
-
Protocol: Pour into a safety can (e.g., Justrite).[1] Rinse the empty vial with the same solvent and add rinsate to the waste.
-
-
Case 2: Aqueous Solutions (Buffers/Media)
Visualized Decision Tree (Disposal Logic)
The following diagram illustrates the decision matrix for disposing of this compound, ensuring the correct waste stream is selected based on the physical state and solvent carrier.
Figure 1: Operational decision tree for the segregation and disposal of this compound waste streams.
Emergency Spill Response (Bench Scale)
If this compound powder is spilled (< 1 gram):
-
PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. If outside a fume hood, wear an N95 or P100 particulate respirator.[1]
-
Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust aerosolization.
-
Cleanup:
-
Wipe up the material gently.
-
Clean the surface with 70% Ethanol followed by a soap-and-water rinse.[1] The ethanol helps solubilize the organic portion of the molecule for removal.
-
-
Disposal: Place all wipes, gloves, and debris into the Solid Hazardous Waste bag.
Regulatory Compliance & Validation
-
RCRA Status: TG11-77 is not explicitly P-listed or U-listed by the EPA.[1] However, it must be managed as a Characteristic Hazardous Waste due to toxicity.
-
Self-Validation Step: Before sealing any waste container, verify that no incompatible chemicals (e.g., strong oxidizers like bleach) have been added to the TG11-77 waste stream, as this could degrade the molecule into unknown byproducts or cause exothermic reactions.[1]
References
-
Jiang, J., et al. (2012).[1] Prostaglandin E2 receptor subtype EP2...[5][6][7][8][9][10]. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2021).[1] EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. Journal of Medicinal Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link][1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. seastarchemicals.com [seastarchemicals.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 6. TG11-77 Datasheet DC Chemicals [dcchemicals.com]
- 7. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PGE2 antagonists and how do they work? [synapse.patsnap.com]
- 10. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
